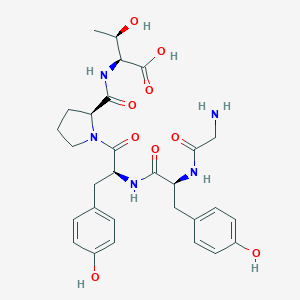Gluten Exorphin A5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Gluten Exorphin A5 is an opioid peptide derived from the digestion of gluten, specifically from the gliadin fraction of wheat proteins. Its chemical structure is represented as H-Gly-Tyr-Tyr-Pro-Thr-OH, with a molecular formula of C29H37N5O9 and a molecular weight of approximately 599.64 g/mol . Gluten exorphins, including A5, are formed during the gastrointestinal digestion of gluten and can exert various biological effects due to their structural similarity to endogenous opioid peptides .
Peptide Structure and Function:
Glycyl-tyrosyl-tyrosyl-prolyl-threonine (GYTPT) is a pentapeptide, meaning it is a molecule composed of five amino acids linked together by peptide bonds. The individual amino acids in GYTPT are glycine (Gly), tyrosine (Tyr), proline (Pro), and threonine (Thr). The order of these amino acids is specified by the sequence GYTPT.
While the specific function of GYTPT in isolation remains largely unexplored, research suggests that pentapeptides with similar structures can play various roles in biological systems. These roles include acting as signaling molecules, enzyme inhibitors, or components of larger protein structures .
Potential Applications in Drug Discovery:
The potential of GYTPT and similar pentapeptides lies in their ability to interact with specific biological targets. Researchers are exploring the possibility of using these molecules as templates for drug discovery. By modifying the sequence and structure of pentapeptides, scientists can potentially create molecules that can target specific diseases or conditions .
The formation of Gluten Exorphin A5 occurs through enzymatic hydrolysis of gluten proteins during digestion. The primary enzymes involved include pepsin and pancreatic elastase, which cleave the gluten proteins into smaller peptide fragments. The release of Gluten Exorphin A5 is notable in the gastrointestinal tract, where it can be absorbed into the bloodstream and potentially interact with opioid receptors .
Gluten Exorphin A5 exhibits several biological activities, particularly in the central nervous system. Research indicates that it can influence pain perception, emotional responses, and cognitive functions. For instance, intracebroventricular administration of Gluten Exorphin A5 has shown mild antinociceptive effects, while oral administration tends to suppress endogenous pain-inhibitory mechanisms under stress conditions . Additionally, it has been suggested that Gluten Exorphin A5 may facilitate learning and memory processes by enhancing retention times in behavioral tests .
The synthesis of Gluten Exorphin A5 can be achieved through various methods:
- Enzymatic Hydrolysis: The most common method involves digesting gluten proteins using specific proteolytic enzymes such as pepsin and trypsin. This process mimics gastrointestinal digestion and leads to the formation of various gluten-derived peptides, including Gluten Exorphin A5.
- Chemical Synthesis: Solid-phase peptide synthesis can also be employed to create Gluten Exorphin A5 in a laboratory setting. This method allows for precise control over the sequence and purity of the peptide.
Gluten Exorphin A5 has potential applications in several areas:
- Neuroprotective Agent: Due to its opioid-like properties, it may be explored for its neuroprotective effects in neurological disorders.
- Dietary Considerations: Understanding its role in gluten-related disorders could inform dietary recommendations for individuals with conditions like celiac disease or non-celiac gluten sensitivity.
- Pharmacological Research: Its interactions with opioid receptors make it a candidate for studying pain modulation and emotional regulation.
Studies have indicated that Gluten Exorphin A5 interacts with various receptors in the body:
- Opioid Receptors: It binds to mu-opioid receptors, influencing pain pathways and emotional states .
- Cell Proliferation: Research shows that Gluten Exorphins can promote cell proliferation through activation of mitogenic pathways in certain cell lines, suggesting a potential role in cancer biology .
Gluten Exorphin A5 is part of a broader class of gluten exorphins that includes:
| Compound Name | Structure | Molecular Weight (g/mol) |
|---|---|---|
| Gluten Exorphin B4 | H-Tyr-Gly-Gly-Trp-OH | 481.50 |
| Gluten Exorphin B5 | H-Tyr-Gly-Gly-Trp-Leu-OH | 594.66 |
| Gluten Exorphin C | H-Tyr-Pro-Ile-Ser-Leu-OH | 591.70 |
Uniqueness
Gluten Exorphin A5 is unique due to its specific amino acid sequence (Gly-Tyr-Tyr-Pro-Thr) which distinguishes it from other gluten exorphins. Its particular structure allows for distinct interactions with opioid receptors compared to other peptides like Gluten Exorphin B4 and B5, which have different sequences and biological activities .








